molecular formula C13H18BN3O2 B13681000 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester

Cat. No.: B13681000
M. Wt: 259.11 g/mol
InChI Key: JMHARIXTKPFTKO-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester is a boronic ester derivative of imidazopyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid moiety in this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-diaminopyridine with formic acid under reflux conditions to form the imidazopyridine core . The boronic acid pinacol ester group can then be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The imidazopyridine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or other reducing agents are commonly employed.

    Substitution: Palladium catalysts and appropriate ligands are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while Suzuki-Miyaura coupling reactions can produce a wide range of biaryl compounds .

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. For example, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The boronic acid moiety can also form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester is unique due to its specific combination of the imidazopyridine core and the boronic acid pinacol ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-15-7-10-11(9)16-8-17(10)5/h6-8H,1-5H3

InChI Key

JMHARIXTKPFTKO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2N=CN3C

Origin of Product

United States

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